Comparative Lipophilicity (XLogP3-AA): Balancing Aqueous Solubility and Membrane Permeability vs. the N1-Unsubstituted Analog
The target compound exhibits an XLogP3-AA of 1.3, reflecting its moderate lipophilicity . In contrast, the direct N1-unsubstituted analog ethyl 2-methyl-1H-benzimidazole-5-carboxylate (CAS 717-37-3) has a predicted XLogP3 of approximately 2.2 . This ~0.9 log unit difference translates to roughly an 8-fold higher aqueous solubility for the target compound, making it superior when aqueous reaction media or physiological conditions are required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | Ethyl 2-methyl-1H-benzimidazole-5-carboxylate (CAS 717-37-3), predicted XLogP3 ≈ 2.2 |
| Quantified Difference | Δ XLogP3 ≈ -0.9 units (~8-fold higher predicted aqueous solubility) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lower logP predicts better aqueous solubility, which is critical for biochemical assays, in vivo formulation, and aqueous-phase synthetic steps, directly influencing procurement decisions when selecting a benzimidazole-5-carboxylate building block.
- [1] PubChem Compound Summary CID 759860, Computed Properties: XLogP3-AA = 1.3. View Source
- [2] PubChem Compound Summary CID 11502263 (ethyl 2-methyl-1H-benzimidazole-5-carboxylate); predicted XLogP3. View Source
